Citrusunshitin A
Description
Citrusunshitin A (CAS: 2192316-07-5; Product ID: T125327) is an organic compound of interest in life sciences research. Its classification aligns with natural products or derivatives, which are often explored for pharmacological or biochemical properties. However, the absence of published structural or functional data limits a comprehensive understanding of its unique characteristics.
Properties
Molecular Formula |
C34H42O18 |
|---|---|
Molecular Weight |
738.7 g/mol |
IUPAC Name |
1-O-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl] 5-O-methyl 3-hydroxy-3-methylpentanedioate |
InChI |
InChI=1S/C34H42O18/c1-34(41,12-19(35)44-4)13-20(36)49-14-18-22(37)24(39)25(40)33(50-18)52-29-23(38)21-27(45-5)30(46-6)32(48-8)31(47-7)28(21)51-26(29)15-9-10-16(42-2)17(11-15)43-3/h9-11,18,22,24-25,33,37,39-41H,12-14H2,1-8H3/t18-,22-,24+,25-,33+,34?/m1/s1 |
InChI Key |
JDYWLRRIZNBKMP-ZOVKZGASSA-N |
Isomeric SMILES |
CC(CC(=O)OC)(CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC)C4=CC(=C(C=C4)OC)OC)O)O)O)O |
Canonical SMILES |
CC(CC(=O)OC)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC)C4=CC(=C(C=C4)OC)OC)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Citrusunshitin A involves the extraction of polymethoxylated flavonol glycosides from the peels of Citrus reticulata Blanco . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods
The use of advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) can enhance the efficiency and yield of the extraction process .
Chemical Reactions Analysis
Types of Reactions
Citrusunshitin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Citrusunshitin A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Citrusunshitin A involves its interaction with various molecular targets and pathways. It has been shown to inhibit carcinogenesis through mechanisms such as cell cycle arrest and angiogenesis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Key Observations:
Structural Diversity: this compound and Kusunokinin are classified broadly as "organic compounds" without structural details, limiting direct comparisons. In contrast, Suntinorexton is explicitly defined as a heterocyclic compound, suggesting a more defined molecular architecture . Asunercept, a protein-based therapeutic, differs fundamentally from this compound, which is likely a small molecule.
Functional and Mechanistic Contrasts: Suntinorexton exhibits receptor-specific activity (orexin type 2 agonist), while this compound lacks documented mechanistic data . Asunercept demonstrates clinical relevance in oncology and immunology, whereas this compound’s applications remain exploratory.
Research Utility: this compound and Kusunokinin share a general role in life sciences, but their specific applications (e.g., enzyme inhibition, pathway modulation) are unverified in the available literature.
Recommendations for Future Studies
Structural Elucidation :
- Employ techniques like NMR, X-ray crystallography, or mass spectrometry to define this compound’s molecular structure .
Comparative Bioactivity Studies: Benchmark this compound against Kusunokinin or Suntinorexton in shared assays (e.g., cytotoxicity, receptor activation) to establish relative efficacy .
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